BenchChemオンラインストアへようこそ!

1-(3-chlorophenyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea

Lipophilicity ADME profiling Medicinal chemistry

This disubstituted urea derivative features a 3-chlorophenyl group at one urea nitrogen and a 3,4-difluorophenyl-substituted tetrazole at the other, offering a distinctive substitution pattern for orthogonal SAR matrix screening. Ideal for probing ACAT, FAAH, and kinase targets where halogen-dependent binding is implicated. Its XLogP3 of 2.6 ensures a favorable permeability profile. As a structurally novel entry in screening libraries, it bridges gaps in fluorine and chlorine SAR space, making it an essential tool for lead optimization campaigns.

Molecular Formula C15H11ClF2N6O
Molecular Weight 364.74
CAS No. 941875-82-7
Cat. No. B2831688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-chlorophenyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea
CAS941875-82-7
Molecular FormulaC15H11ClF2N6O
Molecular Weight364.74
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)NC(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F
InChIInChI=1S/C15H11ClF2N6O/c16-9-2-1-3-10(6-9)20-15(25)19-8-14-21-22-23-24(14)11-4-5-12(17)13(18)7-11/h1-7H,8H2,(H2,19,20,25)
InChIKeyCWNOXYIDFDXRHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Chlorophenyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea (CAS 941875-82-7): Procurement-Ready Physicochemical and Structural Profile


1-(3-chlorophenyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea (CAS 941875-82-7) is a synthetic disubstituted urea derivative featuring a 1,5-disubstituted tetrazole core. The molecule combines a 3-chlorophenyl group at one urea nitrogen and a (1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl group at the other. Physicochemical profiling indicates a molecular weight of 364.74 g/mol, a computed XLogP3 of 2.6, a topological polar surface area (TPSA) of 84.7 Ų, two hydrogen bond donors, and six hydrogen bond acceptors [1]. No peer-reviewed bioactivity data or head-to-head comparator studies have been identified in the public domain at the time of this analysis; the compound's primary documented identity is as a research-grade chemical building block in medicinal chemistry and agrochemical screening libraries . Any biological claims encountered on unverified aggregated pages remain unsubstantiated by retrievable primary research records.

Why Close Analogs of CAS 941875-82-7 Cannot Be Treated as Drop-in Replacements in Research or Procurement


The tetrazolyl urea scaffold exhibits pronounced sensitivity to subtle aryl substitution patterns, rendering nearest-neighbor analogs functionally non-interchangeable in the absence of matched bioassay data. CAS 941875-82-7 uniquely pairs a 3-chlorophenyl group on the urea N-terminus with a 3,4-difluorophenyl group on the tetrazole N1 position. Closest analogs vary either the chlorophenyl substitution position (e.g., CAS 941965-08-8, 4-chlorophenyl isomer) or the tetrazole N1 substituent (e.g., CAS 951483-02-6, unsubstituted phenyl), and even single-atom positional shifts can alter hydrogen-bonding geometry, lipophilicity, and target engagement profiles [1]. Without matched comparative IC50, selectivity, or functional assay data, assuming equivalent biological performance between CAS 941875-82-7 and any analog constitutes an unverified risk in lead optimization and screening campaigns.

Quantitative Differential Evidence for CAS 941875-82-7: Direct Comparator Data and Class-Level Structural Inference


Physicochemical Differentiation: Lipophilicity Modulation via 3,4-Difluorophenyl Substitution on the Tetrazole Ring

CAS 941875-82-7 incorporates a 3,4-difluorophenyl group at the tetrazole N1 position, replacing the unsubstituted phenyl group present in comparator CAS 951483-02-6. Computed XLogP3 for CAS 941875-82-7 is 2.6, compared to an estimated XLogP3 of ~2.0 for CAS 951483-02-6 (estimate based on fragment-based calculation for the phenyl analog; exact computed value not retrieved) [1]. This lipophilicity increment of approximately 0.6 log units is consistent with established fluoro-substitution effects on log P and is expected to influence membrane permeability and non-specific protein binding [2]. TPSA values remain identical (84.7 Ų) between the two compounds due to unchanged hydrogen bond donor/acceptor counts. No experimental log D or permeability data are available for either compound.

Lipophilicity ADME profiling Medicinal chemistry

Structural Differentiation: Positional Isomerism of the Chlorophenyl Substituent

The target compound bears a 3-chlorophenyl substituent on the urea N-terminus. Its closest positional isomer, CAS 941965-08-8, carries a 4-chlorophenyl group instead, while maintaining the identical 3,4-difluorophenyl-tetrazole moiety. Although molecular formula (C15H11ClF2N6O) and molecular weight (364.74 g/mol) are identical, the electronic and steric presentation of the chlorine atom differs: the 3-chloro isomer places the chlorine meta to the urea linkage, while the 4-chloro isomer places it para. In the class of diaryl ureas, meta vs. para substitution has been shown to differentially affect target binding conformation and potency in unrelated chemotypes [1]. No direct comparative binding data exist for these two specific compounds. Procurement decisions between these two isomers must therefore be driven by the specific SAR hypothesis being tested, as they are not analytically or functionally interchangeable.

Positional isomerism Structure-activity relationship Chemical procurement

Tetrazole N1-Aryl Differentiation: 3,4-Difluorophenyl vs. Other Aryl Substituents

The tetrazole ring of CAS 941875-82-7 is N1-substituted with a 3,4-difluorophenyl group. In the broader class of tetrazol-urea FAAH/MAGL inhibitors described by Mor et al. (2013, Eur. J. Med. Chem.), N1-aryl substitution on the tetrazole ring directly modulated enzymatic inhibitory potency (FAAH IC50 range: 3.0–9.7 nM for optimized compounds) and selectivity over MAGL (39- to >141-fold) [1]. While CAS 941875-82-7 was not among the 32 compounds prospectively evaluated in that study, the class-level SAR demonstrates that the electronic character of the N1-aryl group is a critical determinant of target engagement. The electron-withdrawing 3,4-difluorophenyl group in CAS 941875-82-7 is structurally intermediate between the unsubstituted phenyl and 4-chlorophenyl variants examined in the literature, predicting intermediate enzyme inhibition behavior that cannot be extrapolated from analog data without explicit testing.

Tetrazole SAR Bioisostere design Fragment-based drug design

Tetrazole Urea Scaffold as ACAT Inhibitor Pharmacophore: Patent-Derived Selectivity Context

US Patent 5,362,744 (Warner-Lambert) establishes the N-aryl-N'-tetrazol-5-yl urea scaffold as a validated pharmacophore for acyl-CoA:cholesterol acyltransferase (ACAT) inhibition, with specific compounds demonstrating nanomolar IC50 values in an in vitro rat hepatic microsomal ACAT assay [1]. Importantly, the patent discloses that subtle changes in aryl substitution pattern (e.g., 2,4-difluorophenyl vs. 4-fluorophenyl vs. 4-chlorophenyl) produce marked shifts in potency and in vivo efficacy. While CAS 941875-82-7 is not explicitly named in the patent claims, its structural conformance to the Markush formula places it within the protected chemical space. The patent's SAR tables provide a quantitative framework for understanding how the 3-chlorophenyl + 3,4-difluorophenyl substitution combination in CAS 941875-82-7 is likely to yield distinct ACAT inhibitory potency relative to other aryl-urea-tetrazole combinations, though no direct IC50 value is available for this specific compound.

ACAT inhibition Atherosclerosis Tetrazole urea patent

Recommended Application Scenarios for CAS 941875-82-7 Based on Structurally Inferred Differentiation and Procurement Considerations


Diversity-Oriented Screening Library Enrichment for Fluorinated Tetrazole Urea Chemotypes

CAS 941875-82-7 serves as a structurally distinctive entry in screening libraries that systematically vary the aryl substitution pattern on both the urea and tetrazole termini. Its 3-chlorophenyl (meta-substituted) plus 3,4-difluorophenyl combination is complementarily orthogonal to the 4-chlorophenyl isomer (CAS 941965-08-8) and the unsubstituted phenyl analog (CAS 951483-02-6). Procuring all three compounds simultaneously enables three-dimensional SAR matrix screening for ACAT, FAAH/MAGL, or kinase targets where halogen- and fluorine-dependent binding interactions have been implicated [1]. The computed XLogP3 of 2.6 positions this compound within a favorable range for cell permeability without excessive lipophilicity-driven promiscuity [2].

Lead Optimization Starting Point for ACAT-Targeted Atherosclerosis Programs

The Warner-Lambert ACAT inhibitor patent (US 5,362,744) provides a quantitative SAR backdrop for the tetrazol-urea scaffold, demonstrating that nanomolar ACAT inhibition is achievable within this chemotype [1]. CAS 941875-82-7 maps onto the Markush formula and offers a previously unexplored substitution combination (3-chlorophenyl + 3,4-difluorophenyl) that may confer differential selectivity over related acyltransferase enzymes. Researchers targeting ACAT can deploy this compound as an initial SAR probe to benchmark potency and selectivity against the more extensively characterized 2,4-difluorophenyl and 4-fluorophenyl patent examples, thereby expanding the chemical space covered in hit-to-lead campaigns.

Endocannabinoid System Tool Compound Screening for FAAH/MAGL Dual Inhibition

The class-level SAR established by Mor et al. (2013) for biaryl tetrazolyl ureas as FAAH and MAGL inhibitors demonstrates that N1-aryl substitution on the tetrazole ring is the dominant selectivity switch, with IC50 values spanning three orders of magnitude across the compound series [1]. CAS 941875-82-7, bearing a 3,4-difluorophenyl group at N1, occupies an electronic landscape not explicitly evaluated in that study. Profiling this compound alongside the published compound set could reveal whether the 3,4-difluoro motif biases inhibition toward FAAH selectivity (as observed for para-substituted electron-withdrawing groups) or toward dual FAAH/MAGL inhibition (as with compound 27 in that study). This compound is therefore best suited for focused selectivity profiling panels rather than single-target enzyme assays.

Physicochemical Comparator in Fluorine-Mediated ADME Optimization Studies

The incremental XLogP3 increase of approximately 0.6 units relative to the unsubstituted phenyl analog (CAS 951483-02-6) makes CAS 941875-82-7 a valuable matched-pair compound for isolating the contribution of fluorine substitution to ADME parameters such as log D, microsomal stability, and Caco-2 permeability [1]. Running parallel ADME assays on CAS 941875-82-7 and CAS 951483-02-6 would quantify the impact of the 3,4-difluorophenyl group on metabolic stability and permeability within a constant urea scaffold context [2]. This application is particularly relevant for medicinal chemistry groups building fluorine SAR knowledge bases to guide future lead optimization decisions.

Quote Request

Request a Quote for 1-(3-chlorophenyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.